5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides These compounds are known for their reactivity and are often used as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple stepsThis can be achieved through the reaction of the corresponding sulfonyl fluoride with thionyl chloride or other chlorinating agents under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of organic solvents like dichloromethane or acetonitrile, and the reactions are often carried out at room temperature or under mild heating .
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors that interact with sulfonyl groups.
Agrochemicals: The compound can be used in the development of herbicides and pesticides due to its reactivity and ability to form stable derivatives.
Materials Science: It can be used in the synthesis of advanced materials, including polymers and coatings, where the sulfonyl chloride group can be used to introduce functional groups.
Mechanism of Action
The mechanism of action of 5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is primarily based on its reactivity towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on biological molecules, potentially inhibiting enzyme activity or altering protein function. This reactivity makes it a valuable tool in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- 5-(methoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- 5-(propoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride
Uniqueness
Compared to similar compounds, 5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride offers a unique combination of reactivity and stability. The butoxymethyl group provides a balance between hydrophobicity and steric hindrance, which can influence the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
5-(butoxymethyl)-1-(2-fluoroethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClFN2O3S/c1-2-3-6-17-8-9-10(18(11,15)16)7-13-14(9)5-4-12/h7H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRPFAPIMSXIDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1CCF)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.